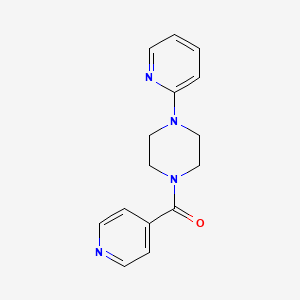
4-nitrophenyl diethyldithiocarbamate
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-nitrophenyl diethyldithiocarbamate involves a simple nucleophilic substitution reaction . For instance, new carbamates of 4-nitrophenylchloroformate were synthesized using different acyclic and cyclic amines . In another example, zinc diethyldithiocarbamate (ZDTC) was used as a catalyst for the synthesis of polyurethanes suitable for biomedical applications .Molecular Structure Analysis
The molecular structure of compounds related to 4-nitrophenyl diethyldithiocarbamate has been characterized by techniques such as IR, NMR, Mass spectra, and CHN analysis . The compounds were found to exhibit significant binding modes with high dock scores against DNA Gyrase A .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds, such as sodium diethyldithiocarbamate, have been studied. It is a pale yellow, water-soluble salt . The properties of active nanomaterials are directly connected with parameters of model reduction reactions .科学的研究の応用
Enzyme Inhibition
4-NPDDTC has been investigated for its potential as an enzyme inhibitor. Enzymes play crucial roles in various biological processes, and modulating their activity can have therapeutic implications. Researchers have explored 4-NPDDTC’s ability to inhibit specific enzymes, which could lead to novel drug development .
HIV Treatment
The antiviral properties of 4-NPDDTC have attracted attention in the context of HIV treatment. By targeting viral enzymes or host cell factors, this compound may contribute to the management of HIV infections. Further studies are needed to fully understand its mechanism of action and efficacy .
Anticancer Potential
Dithiocarbamates, including 4-NPDDTC, exhibit promising anticancer properties. They can interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Researchers are actively exploring their use as adjuncts to conventional chemotherapy .
Antimicrobial Activity
4-NPDDTC has demonstrated antimicrobial effects against various pathogens. It may serve as a potential agent against bacterial, fungal, and parasitic infections. Its mode of action involves disrupting essential cellular processes in microorganisms .
Medical Imaging
Dithiocarbamates can form stable complexes with certain metals, making them suitable for medical imaging. Researchers have investigated their use as contrast agents in imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) .
Anti-Inflammatory Properties
Inflammation plays a role in numerous diseases, from arthritis to cardiovascular disorders. Some studies suggest that dithiocarbamates, including 4-NPDDTC, possess anti-inflammatory properties. They may modulate inflammatory pathways and reduce tissue damage .
Additionally, 4-NPDDTC finds applications in industry and agriculture, including vulcanization acceleration, froth flotation, coatings, and heavy metal remediation. Its versatility underscores its importance in both scientific research and practical contexts .
作用機序
Target of Action
4-Nitrophenyl diethyldithiocarbamate (4-NPD) is a derivative of dithiocarbamates (DTCs), which are known for their multi-faceted effects that rely mainly on metal binding abilities and a high reactivity with thiol groups . DTCs have been used in various applications, including as medications to treat alcohol misuse disorder . The primary targets of DTCs are human and microbial enzymes that contain thiol groups .
Mode of Action
The mode of action of 4-NPD, like other DTCs, is primarily based on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes . This interaction with its targets leads to various changes, including the inhibition of certain enzymes and the alteration of biochemical pathways .
Biochemical Pathways
DTCs, including 4-NPD, affect various biochemical pathways. For instance, they have been shown to inhibit the enzyme aldehyde dehydrogenase . They also play a role in the oxidation process of glutathione, increasing the concentration of oxyhemoglobin . Furthermore, DTCs have been found to inhibit the nephrotoxicity induced by cisplatin in mice and affect the organ distribution and excretion of cadmium .
Pharmacokinetics
Sodium diethyldithiocarbamate trihydrate (sddct), a related compound, has been reported to be safe in experimental animals after intraperitoneal administration . The toxicity of SDDCT in rats was reported after i.p. administration of 1500mg/kg . More research is needed to fully understand the ADME properties of 4-NPD and their impact on bioavailability.
Result of Action
The result of the action of 4-NPD is multifaceted due to its interaction with various targets and pathways. For instance, it has been found to inhibit the enzyme aldehyde dehydrogenase, which can lead to changes in neurotransmitter levels . Additionally, it has been shown to have an effect on the oxidation process of glutathione, which can influence oxidative stress within cells .
Action Environment
The action, efficacy, and stability of 4-NPD can be influenced by various environmental factors. For instance, the presence of metals can affect the chelating ability of 4-NPD . Additionally, the presence of thiol groups in the environment can influence its reactivity . More research is needed to fully understand how different environmental factors influence the action of 4-NPD.
Safety and Hazards
将来の方向性
The potential applications of 4-nitrophenyl diethyldithiocarbamate and related compounds are vast. They have been explored as potential drug therapies, owing to their ability to chelate metals and their affinity for thiol groups present in human and microbial enzymes . They have also been investigated as cancer treatments, antimicrobial agents, and for their application in cardiology and neurology . New chemical structures with dithiocarbamate moieties have been synthesized and tested for their anti-cancer, antiviral, ophthalmic, and neurological applications .
特性
IUPAC Name |
(4-nitrophenyl) N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-12(4-2)11(16)17-10-7-5-9(6-8-10)13(14)15/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKDUZETPAMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl diethylcarbamodithioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



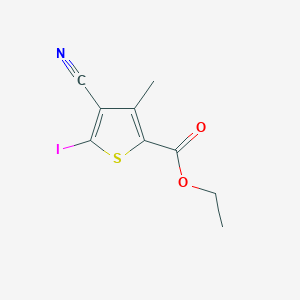
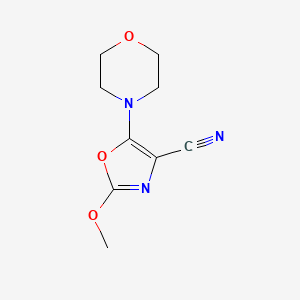

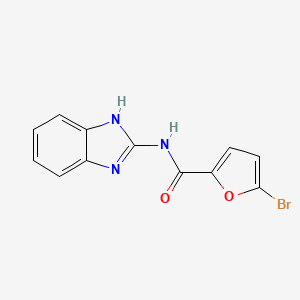
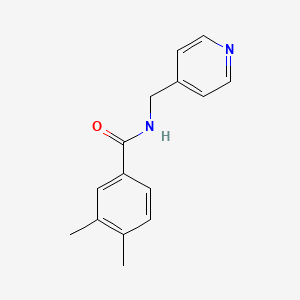
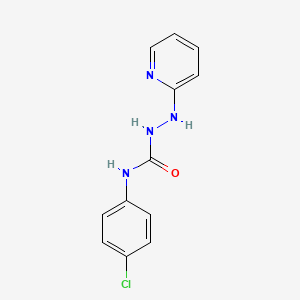
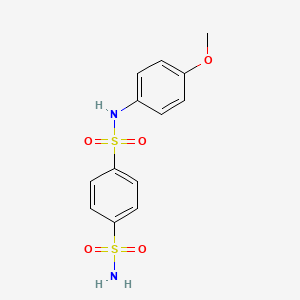
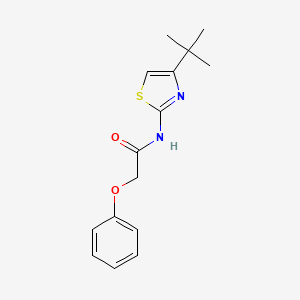
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
